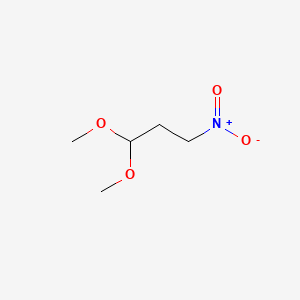
2-Fluoro-1,3-dimethylpyridinium tosylate
Overview
Description
2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a fluorine atom at the second position and two methyl groups at the first and third positions of the pyridinium ring The tosylate group serves as a counterion, enhancing the compound’s solubility and stability
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-1,3-dimethylpyridinium tosylate are primary and secondary alcohols . These alcohols are activated by this compound, which allows them to undergo further reactions .
Mode of Action
This compound interacts with its targets, the primary and secondary alcohols, by activating them . This activation allows the alcohols to react with dimethyl sulfoxide, leading to the formation of corresponding aldehydes and ketones .
Biochemical Pathways
The activation of alcohols by this compound affects the oxidation pathway of alcohols . This leads to the conversion of alcohols into aldehydes and ketones, which are important intermediates in various biochemical pathways .
Pharmacokinetics
The compound’s ability to activate alcohols and facilitate their reaction with dimethyl sulfoxide suggests that it may have significant bioavailability .
Result of Action
The action of this compound results in the formation of aldehydes and ketones from primary and secondary alcohols . These products are crucial in various biochemical processes and can further undergo reactions to form other important compounds .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been observed to activate primary and secondary alcohols. These activated alcohols then react with dimethyl sulfoxide to produce corresponding aldehydes and ketones in good yields . The compound also facilitates the oxidation of aromatic alcohols when they react with hexamethylenetetramine, followed by acid hydrolysis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of alcohols, which then undergo oxidation reactions. The compound serves as a catalyst, facilitating the reaction between alcohols and other substances such as dimethyl sulfoxide or hexamethylenetetramine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate typically involves the reaction of 2-fluoropyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process. The resulting 2-fluoro-1,3-dimethylpyridine is then treated with p-toluenesulfonic acid to form the tosylate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3-dimethylpyridinium tosylate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group acts as a good leaving group.
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide or hexamethylenetetramine, followed by acid hydrolysis.
Substitution: Nucleophiles such as halides, thiols, or amines under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Corresponding substituted pyridinium derivatives.
Scientific Research Applications
2-Fluoro-1,3-dimethylpyridinium tosylate has several applications in scientific research:
Chemistry: Used as a reagent for the oxidation of alcohols to aldehydes and ketones.
Biology: Potential use in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential role in drug synthesis and development.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methylpyridinium tosylate: Similar in structure but with only one methyl group.
1,3-Dimethylpyridinium tosylate: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Fluoro-1,3-dimethylpyridinium tosylate is unique due to the presence of both fluorine and two methyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific chemical transformations that other similar compounds may not efficiently undergo.
Properties
IUPAC Name |
2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOPSAHPZTNGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208110 | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59387-91-6 | |
| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
